![molecular formula C17H11ClFN5S B2752563 7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine CAS No. 863460-46-2](/img/structure/B2752563.png)
7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
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Overview
Description
Scientific Research Applications
Molecular Structure and Biological Activity
- The molecular structure of related triazolopyrimidine compounds has been extensively studied. For example, Canfora et al. (2010) investigated the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, highlighting its potential biological activity in coordination compounds. Their study focused on the different structural arrangements and hydrogen bonding patterns in two crystal environments (Canfora et al., 2010).
Synthesis and Antimicrobial Activity
- El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidines and examined their antimicrobial activity. This study demonstrates the versatility of the triazolopyrimidine scaffold for creating compounds with potential biological activities (El-Agrody et al., 2001).
Crystal Structure Analysis
- Boechat et al. (2014) conducted crystal structure analysis of several anhydrous and hydrated triazolopyrimidine derivatives. Their research provides valuable insights into the molecular interactions and arrangements of these compounds, which are crucial for understanding their chemical and biological properties (Boechat et al., 2014).
Microwave-Assisted Synthesis
- Divate and Desai (2014) explored the microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives. This method is a significant advancement in the efficient and green synthesis of triazolopyrimidine derivatives, highlighting their potential applications in medicinal chemistry (Divate & Desai, 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is a promising strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by the compound leads to significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
properties
IUPAC Name |
7-[(2-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-14-4-2-1-3-11(14)9-25-17-15-16(20-10-21-17)24(23-22-15)13-7-5-12(19)6-8-13/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPOGJIUYKFHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine |
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